molecular formula C19H16I2O4 B14263127 9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- CAS No. 137376-11-5

9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo-

Cat. No.: B14263127
CAS No.: 137376-11-5
M. Wt: 562.1 g/mol
InChI Key: YPMXCDFLUKRRBN-UHFFFAOYSA-N
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Description

9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- is a chemical compound that belongs to the fluorene family Fluorene derivatives are known for their unique structural properties, which make them valuable in various scientific and industrial applications

Preparation Methods

The synthesis of 9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- typically involves multiple steps. One common method includes the iodination of fluorene derivatives. The reaction conditions often require the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce iodine atoms at the desired positions on the fluorene ring. The resulting intermediate is then subjected to further reactions to introduce the dipropanoic acid groups.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The iodine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium azide, which can replace iodine atoms with azide groups.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids, leading to the formation of biaryl compounds.

Scientific Research Applications

9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- depends on its specific application. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, leading to various biological effects. The presence of iodine atoms can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- can be compared with other fluorene derivatives, such as:

    9,9-Dioctylfluorene-2,7-diboronic acid: This compound is used in the synthesis of conjugated polymers and has applications in organic electronics.

    2,7-Dibromo-9,9-dimethyl-9H-fluorene: Known for its use in cross-coupling reactions, it serves as a precursor for various organic compounds.

    2,7-Diiodo-9H-fluoren-9-ol: Similar to 9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo-, this compound is used in organic synthesis and material science.

Properties

CAS No.

137376-11-5

Molecular Formula

C19H16I2O4

Molecular Weight

562.1 g/mol

IUPAC Name

3-[9-(2-carboxyethyl)-2,7-diiodofluoren-9-yl]propanoic acid

InChI

InChI=1S/C19H16I2O4/c20-11-1-3-13-14-4-2-12(21)10-16(14)19(15(13)9-11,7-5-17(22)23)8-6-18(24)25/h1-4,9-10H,5-8H2,(H,22,23)(H,24,25)

InChI Key

YPMXCDFLUKRRBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(C3=C2C=CC(=C3)I)(CCC(=O)O)CCC(=O)O

Origin of Product

United States

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